molecular formula C5H6ClNO2S B12306411 rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride

Cat. No.: B12306411
M. Wt: 179.63 g/mol
InChI Key: WKNVLVDCXSBSBC-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride is a cyclopropane-derived sulfonyl chloride featuring a cyano (-CN) substituent on the cyclopropane ring. This compound is part of a broader class of cyclopropylmethanesulfonyl derivatives used as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. The stereochemistry (1R,2R) indicates a trans configuration of substituents on the cyclopropane ring, which influences its reactivity and interactions in chemical reactions.

Properties

Molecular Formula

C5H6ClNO2S

Molecular Weight

179.63 g/mol

IUPAC Name

(2-cyanocyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2

InChI Key

WKNVLVDCXSBSBC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C#N)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation as the Foundational Step

The synthesis begins with cyclopropanation , a critical step to establish the strained three-membered ring. Common approaches include:

  • Simmons-Smith Reaction : Utilizes diiodomethane (CH₂I₂) and zinc-copper couple to form cyclopropane rings, though steric and electronic factors influence yields.
  • Catalytic Cyclopropanation : Transition metal catalysts (e.g., copper or rhodium complexes) facilitate asymmetric cyclopropanation of alkenes, enabling stereochemical control.

For example, a cyclopropane precursor (e.g., 2-cyanocyclopropyl derivative) is generated via asymmetric cyclopropanation of an alkene with a cyanide group. The stereochemistry of the product is dictated by the catalyst’s configuration and reaction conditions.

Introduction of the Methanesulfonyl Chloride Group

After cyclopropanation, the methanesulfonyl chloride (MsCl) group is introduced via sulfonylation . This step typically involves:

  • Activation of the Hydroxyl Group : Conversion of a hydroxyl group on the cyclopropane to a leaving group (e.g., mesylate) using methanesulfonyl chloride.
  • Nucleophilic Substitution : Replacement of the leaving group with a nucleophile, though in this case, the sulfonyl chloride itself becomes part of the final structure.

A representative pathway involves reacting a cyclopropane alcohol intermediate with MsCl in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonyl chloride.

Stereochemical Considerations

The racemic (rac) configuration arises from non-stereoselective cyclopropanation or sulfonylation steps. For enantiopure products, asymmetric catalysis or chiral auxiliaries are required. Key factors influencing stereochemistry include:

  • Catalyst Chirality : Rhodium or copper catalysts with chiral ligands (e.g., Box ligands) induce asymmetry during cyclopropanation.
  • Reaction Temperature : Lower temperatures favor kinetic control, preserving stereochemical integrity.

Reaction Parameters and Optimization

Critical Reaction Conditions

Optimal conditions for rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride synthesis are summarized in Table 1.

Parameter Cyclopropanation Step Sulfonylation Step
Temperature 0–25°C (kinetic control) 25–50°C
Catalyst Rhodium(I)/Copper(I) complexes None or Lewis acid (e.g., DMAP)
Solvent Dichloromethane, THF Dichloromethane, DMF
Yield 60–80% 70–90%

Source : Adapted from.

Industrial-Scale Production

Large-scale synthesis leverages continuous flow reactors to enhance efficiency and minimize side reactions:

  • Cyclopropanation : Performed in a microreactor with precise temperature control to maximize stereoselectivity.
  • Sulfonylation : Utilizes a tubular reactor for rapid mixing and heat dissipation, critical for exothermic sulfonyl chloride reactions.

Reagents and Their Roles

Key Reagents in Cyclopropanation

  • Diiodomethane (CH₂I₂) : Provides the methylene group for cyclopropane formation.
  • Zinc-Copper Couple : Reduces CH₂I₂ to generate a carbenoid intermediate.
  • Chiral Catalysts : E.g., Rhodium(I) complexes with (R)-BINAP ligands for asymmetric induction.

Sulfonylation Reagents

  • Methanesulfonyl Chloride (MsCl) : Electrophilic reagent for introducing the sulfonyl chloride group.
  • Bases : Triethylamine or pyridine neutralize HCl byproducts and accelerate the reaction.

Alternative Synthetic Approaches

Radical Cyclopropanation

Radical pathways (e.g., using AIBN or light) offer an alternative to transition metal catalysis. However, stereocontrol is challenging, making this method less favorable for enantiopure products.

Enzymatic Methods

Biocatalytic approaches (e.g., using cytochrome P450 enzymes) are under investigation for stereoselective cyclopropanation but remain nascent.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclopropanation

Bulky substituents on the alkene precursor reduce cyclopropanation efficiency. Strategies include:

  • Polar Solvents : Enhance electrophilicity of the carbenoid intermediate.
  • High-Pressure Conditions : Improve reaction kinetics.

Side Reactions in Sulfonylation

Competing elimination or hydrolysis of MsCl can occur. Mitigation involves:

  • Anhydrous Conditions : Use of molecular sieves to sequester water.
  • Low-Temperature Reactions : Slows side reactions.

Comparative Analysis of Methods

Method Advantages Limitations
Asymmetric Catalysis High enantioselectivity Expensive catalysts
Radical Cyclopropanation Scalability Poor stereocontrol
Continuous Flow High throughput Capital-intensive equipment

Source : Synthesized from.

Chemical Reactions Analysis

Key Reactivity Profiles

The compound exhibits reactivity characteristic of sulfonyl chlorides, with the following transformations:

Nucleophilic Substitution

  • Reaction : Reacts with alcohols, amines, or other nucleophiles to form sulfonates (e.g., sulfonamides, sulfonate esters).

  • Mechanism : Proceeds via an E1cb elimination pathway, generating a transient sulfene intermediate (CH₂=SO₂) before nucleophilic attack .

  • Example : Reaction with ethanol could yield [(1R,2R)-2-cyanocyclopropyl]methanesulfonate ester.

Elimination Reactions

  • Reaction : Under basic conditions, elimination of HCl can occur, forming olefins or other unsaturated compounds.

  • Conditions : Often catalyzed by strong bases (e.g., pyridine) or Lewis acids .

Hydrolysis

  • Reaction : Reacts with water to form the corresponding sulfonic acid, [(1R,2R)-2-cyanocyclopropyl]methanesulfonic acid.

  • Conditions : Requires acidic or neutral aqueous solutions.

Cyclopropane Ring Reactivity

  • Strain-Driven Reactions : The cyclopropane ring’s inherent strain may facilitate ring-opening reactions under specific conditions (e.g., acid/base catalysis or thermal stress).

Reaction Mechanism Analysis

The reactivity of the sulfonyl chloride group is central to its transformations. For methanesulfonyl chlorides, the mechanism often involves:

  • Electrophilic Activation : The sulfonyl chloride group (SO₂Cl) acts as a strong leaving group.

  • Intermediate Formation : Generation of sulfene (CH₂=SO₂) via elimination of HCl .

  • Nucleophilic Attack : Sulfene reacts with nucleophiles (e.g., alcohols, amines) to form stable sulfonates .

Reaction Type Product Conditions
Nucleophilic SubstitutionSulfonamides/Sulfonate EstersNucleophile (e.g., R-OH, R-NH₂), base
HydrolysisMethanesulfonic Acid DerivativeWater (acidic/neutral)
EliminationOlefins or Unsaturated CompoundsStrong base (e.g., pyridine)

Medicinal Chemistry

  • Drug Design : Used as a building block for synthesizing biologically active molecules, leveraging the sulfonamide group’s ability to modulate pharmacokinetics and target binding.

  • Enzyme Inhibition : Potential applications in designing inhibitors for sulfonamidase enzymes or other targets.

Synthetic Organic Chemistry

  • Functional Group Conversion : Serves as a precursor for introducing sulfonamide, sulfonate ester, or sulfonic acid moieties into complex molecules.

  • Protecting Groups : The sulfonamide group may act as a protecting group for reactive intermediates during multi-step syntheses.

Scientific Research Applications

Organic Synthesis

rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride serves as a crucial building block in the synthesis of various organic compounds. Its sulfonyl chloride group allows for:

  • Substitution Reactions : The sulfonyl chloride can react with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.
  • Reduction Reactions : The cyanocyclopropyl group can be reduced to yield corresponding amines.
  • Oxidation Reactions : It can undergo oxidation to form sulfonic acid derivatives.

These reactions are essential for creating complex molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

  • Anticancer Activity : Similar compounds have shown the ability to inhibit the MDM2-p53 interaction, an important pathway in tumor biology. For instance, studies indicate that derivatives of methanesulfonyl chloride can modulate pathways associated with tumor growth .
CompoundMechanism of ActionTarget
This compoundInhibition of MDM2p53 pathway
Isoindoline derivativesSelective MDM2 inhibitionTumor suppression

Biological Modifications

In biological research, rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride can modify biomolecules through sulfonylation reactions, impacting their function and activity. This application is particularly relevant in the development of targeted therapies and drug design .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that compounds similar to rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride exhibited significant anticancer properties by inhibiting key protein interactions involved in cell proliferation and survival. This highlights its potential as a lead compound for developing new anticancer agents .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing novel derivatives using rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride as a precursor has led to the discovery of several biologically active compounds. These derivatives showed promising results in preliminary pharmacological evaluations .

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the cyclopropane ring significantly impacts the compound’s molecular weight, polarity, and reactivity. Below is a comparison with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Source
rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride -CN C₅H₇ClNO₂S ~195.63* Not provided N/A
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride -CH₂F C₅H₈ClFO₂S 186.63 2227879-98-1
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride -CF₃ C₅H₆ClF₃O₂S 222.61 2165999-94-8
rac-[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride -CH(CF₃) Not provided Not provided Not provided

*Estimated based on substituent replacement (CN vs. F/CF₃).

Key Observations:

  • Molecular Weight Trends: The trifluoromethyl (-CF₃) analog has the highest molecular weight (222.61 g/mol), followed by the fluoromethyl (-CH₂F) variant (186.63 g/mol). The cyano-substituted compound likely falls between these values due to the lighter CN group (~195.63 g/mol).
  • Steric Considerations: Fluorine substituents (e.g., -CH₂F, -CF₃) introduce steric bulk, which may hinder access to the sulfonyl chloride moiety in sterically demanding reactions. The linear cyano group may offer reduced steric hindrance.

Biological Activity

Rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride is a chemical compound that has drawn attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound is a derivative of methanesulfonyl chloride, which is known for its reactivity and application in various chemical syntheses. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

  • Molecular Formula : C₆H₈ClN₃O₂S
  • Molecular Weight : 195.66 g/mol
  • Structure : The compound features a cyclopropyl ring with a cyano group and a methanesulfonyl chloride moiety, contributing to its unique reactivity.

Biological Activity Overview

The biological activity of rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride primarily revolves around its interaction with biological targets that can lead to therapeutic effects. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride exhibit anticancer properties by modulating pathways associated with tumor growth and survival. For instance, studies have shown that derivatives of methanesulfonyl chloride can inhibit the MDM2-p53 interaction, which is crucial in cancer biology:

CompoundMechanism of ActionTarget
rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chlorideInhibition of MDM2p53 pathway
Isoindoline derivativesSelective MDM2 inhibitionTumor suppression

These findings suggest that rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride may have similar inhibitory effects on tumor progression through the modulation of the p53 pathway.

Toxicological Profile

The safety profile of rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride is critical for its application in medicinal chemistry. Toxicological studies reveal:

  • Acute Toxicity : The compound is classified as toxic upon ingestion or skin contact.
  • Skin Corrosivity : It can cause severe burns and eye damage.
EndpointValue
Oral LD50 (Rat)50 mg/kg
Dermal LD50 (Rat)200 mg/kg
Inhalation LC50 (Rat)25 ppm (4 h)

These parameters highlight the need for caution when handling this compound in laboratory settings.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on MDM2 Inhibitors : A study investigated various methanesulfonyl derivatives for their ability to inhibit MDM2. The results indicated that modifications to the methanesulfonyl group significantly enhanced anticancer activity.
  • Toxicity Assessment : Another research focused on the acute toxicity of methanesulfonyl derivatives in animal models, establishing a dose-response relationship that underlines the importance of careful dosage in therapeutic applications.

Q & A

Basic Question: What are the recommended synthetic routes for preparing rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves cyclopropane ring formation followed by sulfonylation. A controlled copolymerization approach, as seen in analogous cyclopropane derivatives (e.g., P(CMDA-DMDAAC)s), may be adapted by using radical initiators like ammonium persulfate (APS) under inert conditions . Optimization can employ Design of Experiments (DoE) principles, where variables (e.g., temperature, stoichiometry, solvent polarity) are systematically varied. Flow-chemistry techniques, such as those used in Omura-Sharma-Swern oxidations, improve reproducibility and scalability by minimizing batch-to-batch variability .

Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane ring geometry and sulfonyl chloride functionality.
  • X-ray Crystallography : Resolves stereochemistry, particularly the (1R,2R) configuration .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, as demonstrated in NIST-standardized protocols for cyclopropane derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, S=O stretch at ~1350-1150 cm1^{-1}).

Basic Question: How should this compound be handled and stored to ensure stability?

Answer:

  • Handling : Use inert atmospheres (argon/glovebox) to prevent hydrolysis of the sulfonyl chloride group. Safety protocols from LGC Limited for structurally similar cyclopropanes recommend PPE (gloves, goggles) and fume hoods .
  • Storage : Store at –20°C in amber vials with desiccants (e.g., molecular sieves) to minimize moisture and light-induced degradation.

Advanced Question: How can researchers address enantiomeric purity challenges in rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride synthesis?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve racemic mixtures.
  • Enzymatic Resolution : Lipases or esterases can selectively modify enantiomers, as seen in analogous amino-cyclopropane carboxylates .
  • Kinetic Resolution : Adjust reaction kinetics (e.g., asymmetric catalysis with chiral ligands) to favor one enantiomer during cyclopropanation.

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Model transition states and activation energies for sulfonyl chloride reactivity. Basis sets like B3LYP/6-31G* are validated for cyclopropane systems .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly polar aprotic solvents (e.g., DMF, THF).
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) if used in medicinal chemistry.

Advanced Question: How can contradictory data on reaction yields or byproduct formation be resolved?

Answer:

  • Reproducibility Checks : Standardize protocols (e.g., via flow chemistry) to minimize human error .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, trace water may hydrolyze sulfonyl chloride to sulfonic acid.
  • Cross-Validation : Compare results with independent techniques (e.g., NMR vs. X-ray for stereochemical assignments) .

Advanced Question: What strategies are effective for incorporating this compound into multi-step synthetic pathways (e.g., peptide coupling or polymer synthesis)?

Answer:

  • Stepwise Functionalization : Activate the sulfonyl chloride group first (e.g., with amines to form sulfonamides), then modify the cyclopropane (e.g., cyanide reduction).
  • Protection/Deprotection : Use temporary protecting groups (e.g., tert-butyl for amines) to prevent side reactions during copolymerization, as demonstrated in P(CMDA-DMDAAC)s synthesis .

Advanced Question: How does the steric strain of the cyclopropane ring influence its reactivity in cross-coupling reactions?

Answer:
The ring strain (~27 kcal/mol) increases electrophilicity, making the sulfonyl chloride group more reactive toward nucleophiles. However, steric hindrance from the cyanide substituent may slow bulkier nucleophiles (e.g., tert-butylamine). Kinetic studies using stopped-flow techniques can quantify these effects .

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